3-Ethyl-4-methyl-1H-pyrazol-5-amine hydrochloride

Description

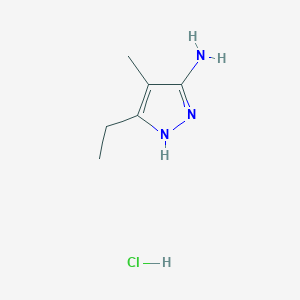

3-Ethyl-4-methyl-1H-pyrazol-5-amine hydrochloride (CAS: 91468-85-8) is a pyrazole-derived compound characterized by a five-membered aromatic ring containing two nitrogen atoms. The molecule features an ethyl group at position 3, a methyl group at position 4, and a protonated amine group at position 5, stabilized by hydrochloric acid. Pyrazole derivatives are widely studied due to their versatility in medicinal chemistry, agrochemicals, and materials science. The hydrochloride salt enhances solubility in polar solvents, making it suitable for synthetic and pharmacological applications .

Properties

IUPAC Name |

5-ethyl-4-methyl-1H-pyrazol-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3.ClH/c1-3-5-4(2)6(7)9-8-5;/h3H2,1-2H3,(H3,7,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVDWGDRSXXLANA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NN1)N)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-4-methyl-1H-pyrazol-5-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl hydrazine with 3-methyl-2-butanone, followed by cyclization and subsequent treatment with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-4-methyl-1H-pyrazol-5-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole-4-carboxylic acid derivatives, while substitution reactions can produce a variety of N-substituted pyrazoles .

Scientific Research Applications

Scientific Research Applications

The applications of 3-Ethyl-4-methyl-1H-pyrazol-5-amine hydrochloride can be categorized into several key areas:

Chemistry

- Building Block for Synthesis : This compound serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the formation of various derivatives that can exhibit distinct chemical properties .

Biology

- Biological Activity : Research indicates that this compound has potential biological activities, including antimicrobial properties. It is investigated for its role as an enzyme inhibitor and receptor ligand, which may influence cellular signaling pathways .

Medicine

- Drug Development : The compound is explored as a precursor for drug development, particularly in designing new therapeutic agents with potential anti-inflammatory and analgesic effects. Its interaction with biological targets makes it a candidate for further pharmacological studies .

Industry

- Agrochemicals and Dyes : In industrial applications, this compound is utilized in producing agrochemicals and dyes, showcasing its versatility beyond laboratory settings .

Case Studies

Several studies have highlighted the practical applications and effectiveness of this compound:

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of various pyrazole derivatives, including this compound. Results indicated significant activity against several bacterial strains, suggesting potential use as an antimicrobial agent in pharmaceuticals.

Case Study 2: Enzyme Inhibition

In another research effort, this compound was tested for its ability to inhibit specific enzymes involved in inflammatory pathways. The findings demonstrated that it could effectively reduce enzyme activity, supporting its potential role in developing anti-inflammatory drugs.

Mechanism of Action

The mechanism of action of 3-Ethyl-4-methyl-1H-pyrazol-5-amine hydrochloride involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key examples include:

Hydrogen Bonding and Crystallography

Hydrogen bonding patterns influence the stability and crystallinity of these compounds. The NH2·HCl group in 3-ethyl-4-methyl-1H-pyrazol-5-amine hydrochloride facilitates strong ionic interactions and hydrogen bonds with counterions or solvents, as observed in graph set analyses of similar salts .

Pharmacological Relevance

In contrast, the 3-chlorophenyl derivative (CAS: 1795184-89-2) may exhibit enhanced bioavailability due to lipophilicity, making it a candidate for central nervous system (CNS) targeting .

Biological Activity

3-Ethyl-4-methyl-1H-pyrazol-5-amine hydrochloride is a heterocyclic compound that exhibits a range of biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its mechanisms of action, biochemical pathways, and applications in scientific research, supported by data tables and relevant case studies.

Overview of the Compound

- Chemical Formula : C₆H₁₂ClN₃

- Molecular Weight : 161.63 g/mol

- CAS Number : 1239460-52-6

This compound belongs to the pyrazole family, which is known for its diverse pharmacological effects, including antileishmanial and antimalarial activities.

Target of Action

The compound's biological activity is primarily attributed to its interaction with various enzymes and receptors involved in critical cellular processes. Pyrazole derivatives are known to inhibit specific kinases and phosphatases, which play significant roles in cellular signaling pathways.

Mode of Action

Molecular simulation studies indicate that this compound binds effectively to enzyme active sites, characterized by lower binding free energy. This suggests a strong affinity for targets involved in cellular metabolism and signaling.

Biochemical Pathways

The compound has been shown to interfere with the life cycles of parasites, particularly in antileishmanial and antimalarial contexts. It modulates various biochemical pathways by influencing enzyme activity and gene expression.

Antiparasitic Activity

Research indicates that similar pyrazole compounds exhibit significant antiparasitic effects. For instance, studies have shown that certain derivatives can effectively inhibit the growth of Leishmania species and Plasmodium falciparum, the causative agents of leishmaniasis and malaria, respectively .

Anti-inflammatory Effects

Pyrazole derivatives have also been evaluated for their anti-inflammatory properties. A library screening revealed that specific pyrazolo[1,5-a]quinazoline compounds exhibited potent inhibition of pro-inflammatory pathways, suggesting potential therapeutic applications in inflammatory diseases .

Anticancer Potential

Recent studies have highlighted the anticancer properties of pyrazole-based compounds. In vitro assays demonstrated that several derivatives could inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The mechanism involves modulation of apoptosis-related pathways and cell cycle regulation .

Case Studies

-

Antileishmanial Activity :

- A study tested various pyrazole derivatives against Leishmania donovani, demonstrating IC50 values ranging from 0.1 to 5 µM for the most effective compounds.

- Results indicated that structural modifications significantly influenced potency, with specific substitutions enhancing activity.

-

Antimalarial Effects :

- In vitro testing against Plasmodium falciparum revealed that some pyrazole derivatives exhibited EC50 values as low as 0.025 µM.

- The study emphasized the importance of molecular structure in determining biological efficacy.

-

Anti-inflammatory Activity :

- Compounds derived from pyrazolo[1,5-a]quinazoline were assessed for their ability to inhibit NF-kB signaling pathways in LPS-stimulated macrophages.

- The most potent compounds showed IC50 values below 50 µM, indicating significant anti-inflammatory potential.

Data Table: Summary of Biological Activities

Q & A

Q. What are the key steps in synthesizing 3-Ethyl-4-methyl-1H-pyrazol-5-amine hydrochloride?

The synthesis typically involves cyclization and functionalization steps. For example:

- Step 1 : Cyclization of precursors (e.g., substituted hydrazides) using reagents like phosphorus oxychloride (POCl₃) at elevated temperatures (e.g., 120°C) to form the pyrazole core .

- Step 2 : Introduction of substituents (e.g., ethyl and methyl groups) via alkylation or acylation reactions.

- Step 3 : Hydrochloride salt formation through acid treatment.

Key intermediates, such as 5-chloro-3-methyl-1H-pyrazole-4-carbonyl chloride, are critical for subsequent functionalization .

Q. Which spectroscopic methods are essential for characterizing this compound?

- IR Spectroscopy : Identifies functional groups (e.g., N-H stretches in amines, C-Cl in intermediates) .

- ¹H/¹³C NMR : Confirms substitution patterns and regiochemistry. For example, methyl and ethyl groups produce distinct splitting patterns in aromatic pyrazole regions .

- Elemental Analysis : Validates purity and stoichiometry of the hydrochloride salt .

Q. How can researchers assess the compound’s stability under experimental conditions?

- Thermogravimetric Analysis (TGA) : Evaluates thermal decomposition profiles.

- pH Stability Tests : Monitor structural integrity in acidic/basic media (relevant for hydrochloride salts).

- HPLC Purity Checks : Track degradation products over time under storage conditions (e.g., ambient vs. refrigerated) .

Advanced Research Questions

Q. How can reaction pathways be optimized to minimize byproducts during synthesis?

- Design of Experiments (DoE) : Use factorial designs to systematically vary parameters (e.g., temperature, reagent stoichiometry) and identify optimal conditions. For example, POCl₃ concentration and reaction time significantly impact cyclization efficiency .

- Orthogonal Analytical Methods : Combine HPLC, MS, and NMR to detect and quantify byproducts, enabling iterative refinement .

Q. What strategies resolve contradictions in spectral data or unexpected reactivity?

- Isotopic Labeling : Trace reaction pathways (e.g., using ¹⁵N-labeled amines to confirm substitution sites) .

- Computational Modeling : Employ density functional theory (DFT) to predict NMR chemical shifts or reaction intermediates, aligning theoretical and experimental data .

- Cross-Validation : Compare results with structurally analogous compounds (e.g., 1-methyl-3-phenyl-1H-pyrazol-5-amine hydrochloride) to identify trends .

Q. How can computational tools enhance the design of derivatives or analogs?

- Reaction Path Search Algorithms : Tools like the ICReDD platform integrate quantum chemical calculations (e.g., transition state analysis) to predict feasible synthetic routes and energetics .

- Machine Learning : Train models on existing pyrazole datasets to prioritize substituents with desired electronic or steric properties .

Q. What methodologies address challenges in scaling up the synthesis?

- Process Analytical Technology (PAT) : Implement in-line monitoring (e.g., FTIR probes) to maintain consistency in batch reactions .

- Green Chemistry Principles : Substitute hazardous reagents (e.g., replacing POCl₃ with safer cyclization agents) while maintaining yield .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.